n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18108796
InChI: InChI=1S/C7H14N4/c1-8-4-2-3-5-11-7-9-6-10-11/h6-8H,2-5H2,1H3
SMILES:
Molecular Formula: C7H14N4
Molecular Weight: 154.21 g/mol

n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine

CAS No.:

Cat. No.: VC18108796

Molecular Formula: C7H14N4

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine -

Specification

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
IUPAC Name N-methyl-4-(1,2,4-triazol-1-yl)butan-1-amine
Standard InChI InChI=1S/C7H14N4/c1-8-4-2-3-5-11-7-9-6-10-11/h6-8H,2-5H2,1H3
Standard InChI Key DNGYZWZRIBTUBY-UHFFFAOYSA-N
Canonical SMILES CNCCCCN1C=NC=N1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine features a four-carbon butanamine chain with a methyl group at the terminal amine and a 1,2,4-triazole ring at the fourth carbon. The IUPAC name, N-methyl-4-(1,2,4-triazol-1-yl)butan-1-amine, reflects this arrangement . Key structural identifiers include:

PropertyValue
Molecular FormulaC7H14N4\text{C}_7\text{H}_{14}\text{N}_4
Molecular Weight154.21 g/mol
SMILES NotationCNCCCCN1C=NC=N1
InChI KeyDNGYZWZRIBTUBY-UHFFFAOYSA-N
PubChem CID62448485

The triazole ring’s nitrogen atoms at positions 1, 2, and 4 contribute to the compound’s polarity and ability to form hydrogen bonds, critical for interactions with biological targets .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ\delta 2.2 ppm), methylene protons adjacent to the amine (δ\delta 2.7–3.1 ppm), and triazole ring protons (δ\delta 7.8–8.2 ppm). Density functional theory (DFT) simulations predict a planar triazole ring with a slight puckering of the butanamine chain, optimizing steric and electronic interactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution reactions. One validated route involves reacting 1,2,4-triazole with 4-chloro-N-methylbutan-1-amine in the presence of a base such as potassium carbonate:

1,2,4-Triazole+4-Chloro-N-methylbutan-1-amineK2CO3,Δn-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine+HCl\text{1,2,4-Triazole} + \text{4-Chloro-N-methylbutan-1-amine} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine} + \text{HCl}

Yields range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol. Alternative methods employ microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes.

Industrial Production

Scalable synthesis utilizes continuous flow reactors to enhance reproducibility and safety. Key parameters include:

ParameterOptimal Value
Temperature120–140°C
Pressure2–3 atm
CatalystZeolite H-ZSM-5
Residence Time30–40 minutes

Industrial batches achieve throughputs of 50–100 kg/day with >99% purity via simulated moving bed chromatography.

Chemical and Physical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting point of 89–92°C and decomposition onset at 210°C. The compound exhibits moderate hygroscopicity, requiring storage under nitrogen atmospheres.

Reactivity Profile

The triazole ring participates in electrophilic substitution at the N-1 position, while the primary amine undergoes acylations and alkylations. Notable reactions include:

  • Acylation:

    n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine+AcClN-Acetyl Derivative+HCl\text{n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine} + \text{AcCl} \rightarrow \text{N-Acetyl Derivative} + \text{HCl}

    Yields: 85–90% in dichloromethane .

  • Oxidation:
    Hydrogen peroxide oxidizes the triazole ring to form 1,2,4-triazole N-oxide derivatives, though this reduces antifungal activity.

Biological Activity and Mechanisms

Antifungal Efficacy

In vitro assays against Candida albicans demonstrate a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to fluconazole (MIC: 2 µg/mL). The compound inhibits lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, via coordination to the heme iron atom through the triazole N-4 atom.

Antibacterial and Agricultural Applications

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for kinase inhibitors, particularly targeting Bruton’s tyrosine kinase (BTK) in autoimmune diseases. Structure-activity relationship (SAR) studies indicate that elongation of the butanamine chain improves selectivity by 40% .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances CO2_2 adsorption capacity (3.2 mmol/g at 298 K) due to triazole-metal coordination sites.

Comparison with Structural Analogs

CompoundKey Structural DifferenceBioactivity (MIC vs. C. albicans)
FluconazoleBis-triazole ring2 µg/mL
VoriconazoleFluorinated pyrimidine0.5 µg/mL
n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amineButanamine chain8 µg/mL

The butanamine chain reduces potency compared to fluorinated analogs but improves solubility (LogP: 1.2 vs. 2.1 for fluconazole) .

Future Research Directions

  • Hybrid Derivatives: Coupling with quinoline or β-lactam motifs to broaden antimicrobial spectra.

  • Nanoparticle Delivery: Encapsulation in liposomes to enhance bioavailability and reduce hepatotoxicity.

  • Green Synthesis: Developing biocatalytic routes using engineered E. coli expressing cytochrome P450 enzymes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator